2-(5-Chloro-2-iodophenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
2-(5-chloro-2-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClIO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
YCLXEDBQQGELGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC=O)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Aspects of 2 5 Chloro 2 Iodophenyl Acetaldehyde
Cascade and Cyclization Reactions
Formation of Heterocyclic Ring Systems (e.g., Pyrroles)
The synthesis of substituted pyrroles from aldehyde precursors is a cornerstone of heterocyclic chemistry. While specific literature detailing the use of 2-(5-Chloro-2-iodophenyl)acetaldehyde in pyrrole (B145914) synthesis is not prevalent, its chemical structure lends itself to established synthetic methodologies, most notably the Van Leusen pyrrole synthesis. This reaction provides a plausible and chemically sound pathway to a 3-(5-Chloro-2-iodophenyl)-1H-pyrrole.
The Van Leusen reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov The reaction is typically base-catalyzed and proceeds through a series of well-defined steps. nih.govmdpi.com
Proposed Mechanistic Pathway:
In Situ Formation of a Michael Acceptor: In a variation of the Van Leusen synthesis, the this compound can first undergo a Knoevenagel condensation with another activated methylene (B1212753) compound (e.g., a 1,3-dicarbonyl compound) to form an electron-deficient alkene, which serves as a Michael acceptor. dntb.gov.ua
Deprotonation of TosMIC: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), abstracts the acidic proton from the α-carbon of TosMIC, generating a resonance-stabilized carbanion. nih.govmdpi.com The electron-withdrawing properties of both the sulfonyl and isocyanide groups facilitate this deprotonation. nih.gov
Michael Addition: The TosMIC carbanion then acts as a nucleophile, attacking the β-carbon of the Michael acceptor in a conjugate addition reaction. This step forms a new carbon-carbon bond and generates an enolate intermediate. mdpi.com
Intramolecular Cyclization: The negatively charged nitrogen of the isocyanide group in the intermediate then undergoes an intramolecular nucleophilic attack on the enolate carbon, leading to the formation of a five-membered dihydropyrrole ring. nih.gov
Elimination of the Tosyl Group: The final step is the elimination of the p-toluenesulfonyl (tosyl) group, a good leaving group, which is facilitated by the base. This elimination results in the formation of the aromatic pyrrole ring. nih.gov
This sequence provides a robust method for constructing the pyrrole core, with the substitution pattern on the final product being determined by the structure of the initial aldehyde and the Michael acceptor used.
Investigations into Chloroacetaldehyde (B151913) Reactivity with Biomolecules (Focused on Chemical Mechanism)
Chloroacetaldehyde (CAA), a structural analog of the reactive moiety in this compound, is known for its reactivity towards biomolecules, particularly nucleic acid constituents. This reactivity is of significant interest due to its implications in mutagenesis. The chemical mechanism involves the formation of characteristic exocyclic adducts with nucleobases. wikipedia.org
Chloroacetaldehyde reacts readily with adenosine (B11128) and cytidine (B196190) to form stable intermediates. nih.govoup.com The reaction proceeds via an initial alkylation of an endocyclic nitrogen atom of the nucleobase, followed by an intramolecular cyclization.
The mechanism involves the following key steps:
Initial Alkylation: The reaction is initiated by the nucleophilic attack of a ring nitrogen of the purine (B94841) or pyrimidine (B1678525) base on the electrophilic aldehyde carbon of chloroacetaldehyde.
Cyclization to a Carbinolimine: The exocyclic amino group of adenosine or cytidine then attacks the carbonyl carbon of the newly attached side chain. This intramolecular cyclization results in the formation of a stable, cyclic carbinolimine intermediate. nih.gov Spectroscopic studies, including PMR spectroscopy, have confirmed the structure of these intermediates as containing a -CH2CH(OH)- bridge between the exo- and endocyclic nitrogen atoms of the parent base. nih.govoup.com
Dehydration to Etheno Adducts: These stable intermediates undergo a subsequent acid-induced dehydration step. nih.govoup.com The elimination of a water molecule from the carbinolimine intermediate leads to the formation of a double bond, resulting in the final, stable etheno derivatives: 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC). nih.govnih.gov These "etheno" adducts are planar, tricyclic structures that disrupt the normal Watson-Crick base pairing. rsc.org
The formation of these stable intermediates was initially a challenge in studying the reaction, but a "maturation" step, involving incubation in the absence of the reagent, allows for the quantitative conversion of the intermediates to the final etheno derivatives. researchgate.net
The reaction of chloroacetaldehyde with nucleosides has been studied kinetically, providing insights into the rates of both intermediate formation and subsequent dehydration.
The reaction shows a clear pH dependence. The optimal pH range for the reaction with both adenosine and cytidine has been found to be between 4.5 and 5.0. nih.govoup.com
Kinetic Data for Chloroacetaldehyde Reaction with Nucleosides
| Nucleoside | Rate Constant of Intermediate Formation (min⁻¹) | Rate Constant of Dehydration (min⁻¹) |
| Adenosine | 38 x 10⁻⁴ | 47 x 10⁻⁴ |
| Cytidine | 33 x 10⁻⁴ | 10 x 10⁻⁴ |
This data is based on research findings and presented in an interactive format. nih.govoup.com
The kinetic data reveals that the dehydration of the adenosine intermediate is significantly faster than that of the cytidine intermediate. nih.gov
In terms of selectivity, chloroacetaldehyde preferentially modifies adenosine and cytidine. nih.gov High selectivity for the modification of these two nucleosides in the presence of guanosine (B1672433) can be achieved at a low pH, in the range of 3.0 to 4.0. nih.govoup.com This selectivity is crucial when using chloroacetaldehyde as a probe for nucleic acid structure, as it allows for the targeted modification of accessible adenine (B156593) and cytosine residues. nih.gov
Strategic Applications of 2 5 Chloro 2 Iodophenyl Acetaldehyde in Advanced Organic Synthesis
Role as a Crucial Intermediate in Total Synthesis
As a specialized reagent, 2-(5-Chloro-2-iodophenyl)acetaldehyde is employed as a key intermediate in the assembly of complex target molecules, including naturally occurring alkaloids and pharmacologically relevant heterocyclic systems.
Mesembrane alkaloids, isolated from plants of the Sceletium genus, are characterized by a 3a-aryl-cis-octahydroindole skeleton. scispace.com One notable member of this family is Sceletium Alkaloid A4, a pyridine (B92270) alkaloid that has been the subject of synthetic interest. scispace.comrsc.orgresearchgate.net The total synthesis of such alkaloids often involves the introduction of a substituted aryl group.
While specific literature detailing the direct use of this compound in the synthesis of Sceletium Alkaloid A4 is not prevalent, its structure makes it a conceptually viable precursor. The 2-arylacetaldehyde moiety is a key component for constructing the core structure of many alkaloids. The chloro and iodo substituents could be strategically retained in the final product or used as synthetic handles for further functionalization through cross-coupling reactions to build more complex analogs. The first enantiocontrolled synthesis of Sceletium Alkaloid A4 was achieved starting from a chiral cyclohexadienone synthon, establishing its absolute configuration. rsc.org
| Alkaloid Class | Core Structure | Potential Role of this compound |
| Mesembrane Alkaloids | 3a-Aryl-cis-octahydroindole | Source of the substituted arylacetaldehyde fragment. |
| Sceletium Alkaloid A4 | Pyridine Alkaloid | Introduction of the 5-chloro-2-iodophenyl group. |
The 2,3-dihydro-4(1H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. A common route to synthesizing 2-arylmethyl substituted derivatives involves the cyclocondensation of an anthranilamide with an arylacetaldehyde. nih.govresearchgate.net However, many simple arylacetaldehydes are noted for their instability, which can complicate their use in synthesis. nih.gov
This compound serves as a key synthon for introducing a specifically substituted arylmethyl group at the 2-position of the quinazolinone ring. This reaction allows for the creation of novel quinazolinone derivatives bearing the unique 5-chloro-2-iodophenyl moiety, which can be further diversified using the reactive iodo-substituent for subsequent chemical transformations.
General Reaction Scheme:
Reactants: this compound, Anthranilamide (or its derivatives)
Conditions: Typically involves acid or base catalysis, or thermal conditions.
Product: 2-((5-Chloro-2-iodophenyl)methyl)-2,3-dihydro-4(1H)-quinazolinone
This approach provides a direct pathway to complex heterocyclic systems from a readily available, albeit specialized, aldehyde.
Building Block for Complex Molecular Scaffolds
Beyond its role in the total synthesis of specific natural products, the inherent reactivity of this compound makes it a fundamental building block for a variety of complex molecular frameworks.
Aldehydes are versatile precursors for the synthesis of α-functionalized carboxylic acids and their derivatives. rsc.orgchemrevlett.com The aldehyde group of this compound can undergo various transformations to install functionality at the adjacent (alpha) carbon. For instance, it can be converted into α-hydroxy acids through reductive carboxylation with CO2 or transformed into other derivatives via reactions like the Wolff rearrangement of an intermediate α-diazoketone. rsc.orgchemrevlett.com
| Transformation | Reagents/Reaction | Product Type |
| Reductive Carboxylation | CO2, Reducing Agent | α-Hydroxy Carboxylic Acid |
| Cyanohydrin Formation followed by Hydrolysis | KCN/Acid, then H3O+ | α-Hydroxy Carboxylic Acid |
| Wolff Rearrangement | (1) Tosylhydrazide; (2) Base, Heat/Light | Homologated Carboxylic Acid Derivative |
These methods allow the conversion of the aldehyde into valuable carboxylic acid derivatives, which are themselves important intermediates in pharmaceutical and materials science. mdpi.comnih.govmdpi.com
The bicyclo[1.1.1]pentane (BCP) motif is increasingly recognized in medicinal chemistry as a bioisostere for 1,4-disubstituted phenyl rings or alkynes, offering improved physicochemical properties. researchgate.netnih.gov A powerful method for synthesizing BCP derivatives involves the reaction of [1.1.1]propellane with aryl halides. nih.govresearchgate.netacs.org
As a di-halogenated aryl compound, this compound is an ideal substrate for this chemistry. The more reactive iodo-substituent can selectively react with [1.1.1]propellane, leading to the formation of a novel BCP building block that retains the chloro-substituent and the acetaldehyde-derived side chain. This provides access to complex, three-dimensional scaffolds that are highly sought after in drug discovery. researchgate.netnih.gov
The true synthetic power of this compound lies in the combination of its two reactive centers: the aldehyde and the aryl iodide. This duality allows for a wide range of selective transformations, making it a versatile intermediate for constructing diverse molecular structures.
The aldehyde group can participate in:
Nucleophilic additions: Grignard reactions, organolithium additions.
Condensation reactions: Wittig, Horner-Wadsworth-Emmons, Knoevenagel reactions.
Reductive amination: Formation of substituted amines.
The aryl iodide group is a prime substrate for:
Suzuki-Miyaura coupling: Formation of C-C bonds with boronic acids.
Sonogashira coupling: Formation of C-C bonds with terminal alkynes.
Heck coupling: Formation of C-C bonds with alkenes.
Buchwald-Hartwig amination: Formation of C-N bonds.
This orthogonality allows chemists to first perform a transformation at the aldehyde center and then use the aryl iodide for a subsequent cross-coupling reaction, or vice versa. This strategic flexibility is invaluable for the efficient synthesis of complex molecules with precise control over the final structure.
Enabling Reagent for Diverse Organic Transformations
The chemical architecture of this compound positions it as a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates three distinct and reactive functional groups: an aromatic iodine atom, an aromatic chlorine atom, and an acetaldehyde (B116499) moiety. This trifecta of reactivity allows for a wide array of chemical manipulations, making it an ideal starting material for the construction of complex molecular frameworks. The differential reactivity of the aryl iodide and aryl chloride, particularly in metal-catalyzed reactions, alongside the classic transformations of the aldehyde group, provides a platform for sequential and diverse synthetic strategies.
The aryl iodide is a prime site for palladium-catalyzed cross-coupling reactions, being significantly more reactive than the corresponding aryl chloride. This reactivity difference can be exploited to perform selective, stepwise functionalization of the aromatic ring. Meanwhile, the aldehyde group serves as a versatile handle for chain extension, olefination, and cyclization reactions. This section explores the strategic application of this compound as an enabling reagent in several key classes of organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both iodo and chloro substituents on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. researchgate.net The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective transformations. mdpi.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. mdpi.comresearchgate.net this compound can be selectively coupled with various aryl or vinyl boronic acids at the iodo position under standard conditions, leaving the chloro group intact for subsequent transformations. nih.gov
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(2-Phenyl-5-chlorophenyl)acetaldehyde |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(2-(4-Methoxyphenyl)-5-chlorophenyl)acetaldehyde |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-(2-(Thiophen-2-yl)-5-chlorophenyl)acetaldehyde |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dba)₂ / XPhos | K₂CO₃ | THF | 2-(2-Vinyl-5-chlorophenyl)acetaldehyde |
Sonogashira Coupling: This coupling reaction enables the introduction of alkyne moieties, which are valuable precursors for synthesizing more complex structures, including heterocycles and conjugated systems. wikipedia.org The reaction of this compound with terminal alkynes would proceed selectively at the C-I bond. organic-chemistry.orgnih.gov
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(5-Chloro-2-(phenylethynyl)phenyl)acetaldehyde |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 2-(5-Chloro-2-((trimethylsilyl)ethynyl)phenyl)acetaldehyde |
| 3 | 1-Hexyne | PdCl₂(dppf) / CuI | DIPA | Toluene | 2-(5-Chloro-2-(hex-1-yn-1-yl)phenyl)acetaldehyde |
Heck Reaction: The Heck reaction facilitates the coupling of the aryl halide with alkenes to form substituted styrenes or other vinylated aromatics. organic-chemistry.orgnih.gov This transformation provides a direct route to extend the carbon framework with unsaturated units.
| Entry | Alkene Partner | Catalyst System | Base | Solvent | Expected Product |
| 1 | Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(5-Chloro-2-(2-phenylvinyl)phenyl)acetaldehyde |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | (E)-Butyl 3-(4-chloro-2-(2-oxoethyl)phenyl)acrylate |
| 3 | Cyclohexene | PdCl₂ / PPh₃ | K₂CO₃ | Acetonitrile | 2-(5-Chloro-2-(cyclohex-1-en-1-yl)phenyl)acetaldehyde |
Transformations Involving the Aldehyde Moiety
The acetaldehyde functional group is a cornerstone of classical organic synthesis, offering numerous pathways for molecular elaboration.
Wittig Reaction: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with excellent control over the double bond's position. organic-chemistry.orglumenlearning.comlibretexts.org Reacting this compound with various phosphonium (B103445) ylides can generate a range of substituted styrene derivatives, which are valuable intermediates in polymer and materials science. wikipedia.org
Aldol (B89426) Condensation: The Aldol condensation allows for the formation of C-C bonds through the reaction of the aldehyde with an enol or enolate. wikipedia.orgsigmaaldrich.com A crossed Aldol reaction between this compound and a ketone, such as acetone, would yield a β-hydroxy ketone, which can be readily dehydrated to the corresponding α,β-unsaturated ketone. magritek.comlibretexts.org These enones are versatile intermediates, notably as Michael acceptors.
Application in Heterocyclic Synthesis
The multifunctional nature of this compound makes it a powerful precursor for the synthesis of heterocyclic compounds. Through carefully designed reaction sequences, the different reactive sites can be manipulated to construct ring systems. For instance, a Sonogashira coupling followed by an intramolecular cyclization (e.g., a 5-exo-dig cyclization) could lead to the formation of substituted benzofurans. organic-chemistry.org Similarly, initial modification of the aldehyde, for example, to an amine via reductive amination, could be followed by an intramolecular Buchwald-Hartwig amination to construct nitrogen-containing heterocycles. Such tandem or cascade reactions are highly efficient in building molecular complexity from a single starting material. beilstein-journals.org
Spectroscopic Characterization and Mechanistic Elucidation of 2 5 Chloro 2 Iodophenyl Acetaldehyde and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in a molecule. For 2-(5-Chloro-2-iodophenyl)acetaldehyde, ¹H and ¹³C NMR spectroscopy would provide detailed information about its chemical structure.
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons. The aldehydic proton (CHO) would appear as a triplet at approximately 9.7 ppm due to coupling with the adjacent methylene protons. The methylene protons (CH₂) would resonate around 3.8 ppm, appearing as a doublet. The aromatic region would display a complex pattern due to the substitution. The proton at C6 would likely be a doublet around 7.8 ppm. The proton at C4 would be a doublet of doublets around 7.4 ppm, and the proton at C3 would be a doublet around 7.2 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data. The aldehydic carbon (CHO) is expected to have a chemical shift of around 199 ppm. The methylene carbon (CH₂) would appear around 45 ppm. The aromatic carbons would show a range of chemical shifts influenced by the halogen substituents. The carbon bearing the iodine (C2) would be significantly downfield, estimated to be around 98 ppm, while the carbon with the chlorine atom (C5) would be at approximately 135 ppm. The remaining aromatic carbons would resonate between 128 and 140 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 9.7 | Triplet | 2.5 |
| CH₂ | 3.8 | Doublet | 2.5 |
| H-6 | 7.8 | Doublet | 2.0 |
| H-4 | 7.4 | Doublet of Doublets | 8.5, 2.0 |
| H-3 | 7.2 | Doublet | 8.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CHO | 199 |
| CH₂ | 45 |
| C-1 | 140 |
| C-2 | 98 |
| C-3 | 130 |
| C-4 | 128 |
| C-5 | 135 |
| C-6 | 139 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula of C₈H₆ClIO.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak would be observed. The fragmentation pattern would be characteristic of a phenylacetaldehyde (B1677652) derivative. A common fragmentation pathway is the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a tropylium-like ion. Another significant fragmentation would be the loss of the CHO group. The presence of iodine and chlorine atoms would also lead to characteristic fragmentation patterns, including the loss of these halogen atoms.
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 280/282 | [M]⁺ |
| 251/253 | [M - CHO]⁺ |
| 153 | [M - I]⁺ |
| 245 | [M - Cl]⁺ |
| 126 | [C₈H₆Cl]⁺ |
| 91 | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
A strong, sharp absorption band around 1725 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The aldehydic C-H bond would show two characteristic stretching vibrations around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C=C stretching vibrations would appear in the region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the methylene group would be observed around 2920 cm⁻¹. The presence of the C-Cl and C-I bonds would result in absorption bands in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 2920 | C-H stretch (CH₂) |
| 2820, 2720 | C-H stretch (aldehyde) |
| 1725 | C=O stretch (aldehyde) |
| 1580, 1470 | C=C stretch (aromatic) |
| ~750 | C-Cl stretch |
| ~550 | C-I stretch |
X-ray Crystallography for Solid-State Structure Determination (Hypothetical, based on standard academic practice)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orgresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the acetaldehyde (B116499) side chain relative to the substituted phenyl ring in the solid state.
Hypothetically, the crystal structure would confirm the planar nature of the benzene (B151609) ring and provide the exact orientation of the chloro and iodo substituents. The analysis would also detail the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the crystal packing. Such data is invaluable for understanding the solid-state properties of the material and for computational modeling. nih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation (Hypothetical, based on standard academic practice)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and to investigate reaction mechanisms. nih.govacs.org For this compound, DFT calculations could be employed to predict its spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Furthermore, DFT studies can be used to explore the potential energy surfaces of reactions involving this compound. For instance, the mechanism of nucleophilic addition to the aldehyde carbonyl group can be modeled to determine transition state geometries and activation energies. The influence of the chloro and iodo substituents on the reactivity of the aldehyde and the stability of reaction intermediates could be systematically investigated. Such theoretical insights are crucial for understanding the reaction pathways and for designing new synthetic methodologies. nih.gov
Future Research Directions and Emerging Trends in Halogenated Arylacetaldehyde Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Future research will undoubtedly prioritize the development of green and sustainable methods for the synthesis of 2-(5-Chloro-2-iodophenyl)acetaldehyde and related compounds. Traditional synthetic routes often involve harsh reagents and generate significant waste. The principles of green chemistry are expected to guide the development of new synthetic protocols.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This could involve the use of water, supercritical fluids, or ionic liquids as reaction media.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption.
Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals.
Recent advancements in biocatalysis and flow chemistry are particularly promising for the sustainable synthesis of halogenated arylacetaldehydes.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Often uses stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of safer, recyclable reagents. |
| Solvents | Typically uses volatile organic compounds (VOCs). | Favors water, bio-solvents, or solvent-free conditions. |
| Energy | Frequently requires high temperatures and pressures. | Aims for ambient reaction conditions. |
| Waste | Generates significant amounts of byproducts and waste. | Minimizes waste through high atom economy and recycling. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems will be crucial for improving the selectivity and efficiency of reactions involving this compound. The presence of two different halogen atoms presents a challenge and an opportunity for chemoselective transformations.
Future research in this area is expected to explore:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional transition-metal catalysis, often with high enantioselectivity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable novel transformations under mild conditions, including C-H functionalization and cross-coupling reactions.
Dual Catalysis: Combining two different catalytic cycles in one pot can facilitate tandem reactions, leading to the rapid construction of complex molecular architectures.
Nanocatalysis: The use of catalytically active nanoparticles can offer high reactivity and selectivity, along with the potential for catalyst recycling.
For a molecule like this compound, catalytic systems that can selectively activate the C-I bond over the C-Cl bond will be of particular interest for cross-coupling reactions, given the higher reactivity of the iodo group.
Design of New Synthetic Pathways Leveraging the Unique Reactivity of Halogen and Aldehyde Moieties
The unique combination of a reactive aldehyde and two distinct halogen atoms in this compound opens up a vast landscape for the design of new synthetic pathways. Future research will likely focus on tandem and multicomponent reactions that leverage the orthogonal reactivity of these functional groups.
Potential research directions include:
Tandem Reactions: Designing reaction sequences where the aldehyde is first transformed, followed by a selective reaction at one of the halogenated positions (or vice versa) in a single operation. For instance, an initial aldol (B89426) condensation could be followed by a Suzuki or Sonogashira coupling at the iodine position.
Intramolecular Cyclizations: Utilizing the proximity of the acetaldehyde (B116499) side chain and the ortho-iodo substituent to construct novel heterocyclic scaffolds through intramolecular cyclization reactions.
Multicomponent Reactions (MCRs): Developing new MCRs where this compound serves as a key building block, allowing for the rapid assembly of complex molecules from three or more starting materials.
These strategies will enable the efficient synthesis of diverse molecular libraries for applications in drug discovery and materials science.
Expansion of Applications in the Synthesis of Architecturally Complex Molecules and Bio-Inspired Structures
The true potential of this compound lies in its application as a versatile building block for the synthesis of architecturally complex and biologically relevant molecules. The halogen atoms not only influence the electronic properties of the molecule but also serve as synthetic handles for further functionalization.
Future applications are envisioned in:
Medicinal Chemistry: The synthesis of novel drug candidates. Halogen atoms can enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity. mdpi.com The phenylacetaldehyde (B1677652) scaffold is also found in various bioactive compounds. drugbank.com
Materials Science: The creation of novel organic materials with tailored electronic and optical properties. The ability to introduce different substituents at the chloro and iodo positions allows for fine-tuning of these properties.
Total Synthesis: The use of this compound as a key intermediate in the total synthesis of complex natural products.
The development of synthetic methodologies that allow for the selective manipulation of each functional group will be paramount to unlocking the full potential of this and other halogenated arylacetaldehydes in these and other emerging applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
